5-Amino-4-bromo-2-fluorobenzonitrile

Catalog No.
S810696
CAS No.
893615-28-6
M.F
C7H4BrFN2
M. Wt
215.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-bromo-2-fluorobenzonitrile

Researchers and procurement teams seeking to avoid low-yielding late-stage bromination or isomer contamination in fused heterocycle synthesis can rely on this compound. - Precisely 5-amino-4-bromo orientation ensures correct cyclization to active regioisomers, unlike the 4-amino-5-bromo isomer. - Bromine (not chloro) enables efficient Pd-catalyzed coupling under mild conditions, preserving sensitive nitrile/amino groups. - Streamlined C-C bond formation with terminal alkynes for scalable API intermediate production.

CAS Number

893615-28-6

Product Name

5-Amino-4-bromo-2-fluorobenzonitrile

IUPAC Name

5-amino-4-bromo-2-fluorobenzonitrile

Molecular Formula

C7H4BrFN2

Molecular Weight

215.02 g/mol

InChI

InChI=1S/C7H4BrFN2/c8-5-2-6(9)4(3-10)1-7(5)11/h1-2H,11H2

InChI Key

OEUSZURPQIOSCD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1N)Br)F)C#N

Canonical SMILES

C1=C(C(=CC(=C1N)Br)F)C#N

Synonyms

5-Amino-4-bromo-2-fluorobenzonitrile, 4-Bromo-2-fluoro-5-aminobenzonitrile, 5-Amino-2-fluoro-4-bromobenzonitrile, 2-Fluoro-4-bromo-5-aminobenzonitrile, Benzonitrile, 5-amino-4-bromo-2-fluoro-

Purity

≥97%

Package Size

1 g, 5 g

5-Amino-4-bromo-2-fluorobenzonitrile (CAS 893615-28-6) is a highly functionalized, tetra-substituted aromatic building block engineered for advanced pharmaceutical and agrochemical synthesis. Featuring an orthogonal array of reactive sites—an amino group, a nitrile, a labile fluorine atom, and a cross-coupling-ready bromine atom—this compound enables rapid, regiocontrolled diversification. In industrial and medicinal chemistry procurement, it is predominantly selected as a critical precursor for transition-metal-catalyzed cross-couplings, such as Suzuki-Miyaura and Sonogashira reactions. Its specific substitution pattern is essential for constructing complex polycyclic systems, including fused benzazepines[1] and Endoplasmic Reticulum Aminopeptidase 1 (ERAP1) modulators[2], where precise spatial orientation of functional groups dictates downstream biological activity.

Research Fit

Halogenated aromatic scaffold – amino, bromo, fluoro, and cyano groups enable versatile derivatization in medicinal chemistry.
hQC inhibition tool – reported enzyme inhibition supports glutaminyl cyclase pathway studies.
Fragment-based design – zero rotatable bonds, moderate LogP, and low TPSA align with fragment library criteria.

Substituting 5-amino-4-bromo-2-fluorobenzonitrile with its positional isomers or halogen analogs fundamentally disrupts established synthetic workflows. The specific 5-amino-4-bromo arrangement dictates the geometry of subsequent ring-closing reactions; using the isomeric 4-amino-5-bromo-2-fluorobenzonitrile forces cyclization at the wrong position, yielding inactive regioisomers during the synthesis of fused heterocycles [1]. Furthermore, attempting to substitute the bromo compound with its cheaper chloro analog (5-amino-4-chloro-2-fluorobenzonitrile) drastically reduces the efficiency of palladium-catalyzed cross-couplings. The stronger carbon-chlorine bond requires harsher conditions and specialized ligands, which often leads to the thermal degradation of the sensitive nitrile or amino groups, thereby lowering overall process yield and increasing purification costs.

Substitution Risk

!
Regioisomeric analogs (e.g., 2-amino-3-bromo-4-fluorobenzonitrile) present different electronic and steric environments, altering cross-coupling reactivity and target engagement.
!
Positional isomer substitution may shift LogP, TPSA, and hydrogen-bonding patterns; procurement must be based on CAS 893615-28-6 identity, not functional-group similarity alone.

Enhanced Cross-Coupling Efficiency vs. Chloro Analog

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the carbon-bromine bond in 5-amino-4-bromo-2-fluorobenzonitrile provides a significantly lower activation barrier for oxidative addition compared to the carbon-chlorine bond in 5-amino-4-chloro-2-fluorobenzonitrile. Industrial patent literature demonstrates that the bromo compound successfully undergoes coupling with complex boronate esters at 80 °C using standard catalysts like Pd(dppf)2 [1]. In contrast, the chloro analog typically requires temperatures exceeding 100 °C and highly specialized phosphine ligands to achieve comparable conversion, which increases the risk of degrading the sensitive nitrile or amino functional groups.

Evidence DimensionOxidative addition efficiency and required coupling temperature
Target Compound DataHigh reactivity at 80 °C using standard Pd catalysts
Comparator Or Baseline5-Amino-4-chloro-2-fluorobenzonitrile (requires >100 °C and specialized ligands)
Quantified DifferenceEnables a >20 °C reduction in reaction temperature and avoids specialized ligand procurement
ConditionsPalladium-catalyzed Suzuki-Miyaura cross-coupling conditions

Procuring the bromo derivative ensures robust, scalable cross-coupling under mild conditions, reducing catalyst costs and minimizing thermal degradation.

hQC IC50 Comparison
Head-to-head
8.3 nM vs 20 nM (analog) 2.4×
Supports hQC inhibition assay context; reported higher potency in head-to-head comparison.
Fluorometric assay, pGAPase-coupled, 10 min preincubation.

Strict Regiocontrol in Fused Benzazepine and Heterocycle Synthesis

The specific 5-amino-4-bromo substitution pattern is absolutely critical for the targeted synthesis of specific fused benzazepine derivatives. When subjected to cross-coupling followed by cyclization, this exact regiochemistry dictates the trajectory of the ring closure to form the desired 10-fluoro-6-oxo-5,7-dihydropyrido[2,3-d][1]benzazepine-9-carbonitrile scaffold [1]. Utilizing the isomeric 4-amino-5-bromo-2-fluorobenzonitrile forces the cyclization to occur at the adjacent position, generating a completely different structural topology that lacks the required binding affinity for the target biological receptors.

Evidence DimensionRegiochemical outcome of intramolecular cyclization
Target Compound DataExclusive formation of the target 9-carbonitrile benzazepine scaffold
Comparator Or Baseline4-Amino-5-bromo-2-fluorobenzonitrile (yields the inactive regioisomeric scaffold)
Quantified Difference100% divergence in final product structural topology
ConditionsMulti-step cross-coupling and intramolecular cyclization sequences

Buyers must select this exact isomer to ensure the correct spatial orientation of the resulting pharmacophore in drug discovery programs.

Pc DHFR IC50
Context-dependent
12 µM
Defined weak activity suggests minimal DHFR interference in cell-based assays.
NADPH oxidation at 340 nm, 37 °C.

Orthogonal Reactivity for High-Yield Sonogashira Alkynylation

5-Amino-4-bromo-2-fluorobenzonitrile offers a highly predictable hierarchy of reactivity, making it an ideal precursor for complex alkynylations. In the synthesis of advanced pharmaceutical intermediates, this compound undergoes highly efficient Sonogashira coupling with terminal alkynes (e.g., 3,3-diethoxyprop-1-yne) at temperatures between room temperature and 70 °C, achieving isolated yields of 82% [1]. Compared to 5-amino-2-fluorobenzonitrile, which lacks the cross-coupling handle entirely, the target compound allows for direct, selective C-C bond formation without requiring a non-selective, low-yielding late-stage bromination step.

Evidence DimensionEfficiency of direct alkynylation vs. multi-step functionalization
Target Compound DataDirect Sonogashira coupling achieves 82% yield
Comparator Or Baseline5-Amino-2-fluorobenzonitrile (requires prior bromination, typically <60% yield with isomer mixtures)
Quantified DifferenceEliminates at least one low-yielding synthetic step and avoids complex isomer separation
ConditionsPd(PPh3)2Cl2 / CuI catalyzed Sonogashira coupling in THF

Using the pre-brominated building block streamlines synthetic routes, improving overall process yield and eliminating costly purification of regioisomers.

Structural Identity
Reported
Full ¹H/¹³C NMR X-ray crystal structure
Enables unambiguous regioisomer confirmation and batch-to-batch QC.
Atomic-level reference from Molbank 2024.
Physicochemical Profile
Computational prediction
LogP 1.91
TPSA 50 Ų
Rot. bonds 0
Balanced lipophilicity and low flexibility support permeability-oriented fragment design.
Class-level inference; verify under experimental conditions.

Synthesis of Fused Benzazepine Therapeutics

Serves as the exact regiochemical starting material required for the synthesis of 10-fluoro-6-oxo-5,7-dihydropyrido[2,3-d][1]benzazepine-9-carbonitrile derivatives, which are investigated for the treatment of cancer and epilepsy [1].

Development of ERAP1 Modulators

Procured as a core scaffold for constructing complex inhibitors targeting Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), where the specific 5-amino-4-bromo substitution ensures proper alignment within the target binding pocket[2].

High-Yield Sonogashira Alkynylations for Intermediates

Ideal precursor for direct, high-yielding C-C bond formation with terminal alkynes, streamlining the scale-up of advanced pharmaceutical intermediates without the need for low-yielding, late-stage bromination steps [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
hQC pathway inhibition studies
Enzyme inhibition assay context
hQC IC50 comparison and assay conditions review
Fragment-based library design
Physicochemical and structural profile
LogP, TPSA, and rotatable bond evaluation
Phenotypic screening control
DHFR counter-screening profile
DHFR inhibition level in target cell models
Regioselective cross-coupling methodology
Orthogonal reactive handles
Site-selective functionalization efficiency

XLogP3

1.8

Wikipedia

5-Amino-4-bromo-2-fluorobenzonitrile

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